Cas no 887897-93-0 (5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)

5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide
- 887897-93-0
- AB00673809-01
- 5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
- AKOS024604787
- SR-01000011403-1
- 5,5,7,7-tetramethyl-2-[(4-methylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
- F1299-0003
- SR-01000011403
- 5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
-
- インチ: 1S/C20H25N3O2S/c1-11-6-8-12(9-7-11)17(25)22-18-14(16(21)24)13-10-19(2,3)23-20(4,5)15(13)26-18/h6-9,23H,10H2,1-5H3,(H2,21,24)(H,22,25)
- InChIKey: UGFWTLOPKVJLIV-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C(N)=O)C2=C1C(C)(C)NC(C)(C)C2)NC(C1C=CC(C)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 371.16674822g/mol
- どういたいしつりょう: 371.16674822g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 569
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 113Ų
5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1299-0003-20μmol |
5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
887897-93-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1299-0003-3mg |
5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
887897-93-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1299-0003-30mg |
5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
887897-93-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1299-0003-100mg |
5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
887897-93-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1299-0003-15mg |
5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
887897-93-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1299-0003-10mg |
5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
887897-93-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1299-0003-75mg |
5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
887897-93-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1299-0003-2μmol |
5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
887897-93-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1299-0003-1mg |
5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
887897-93-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1299-0003-5mg |
5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
887897-93-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamideに関する追加情報
Introduction to 5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide (CAS No. 887897-93-0) and Its Emerging Applications in Chemical Biology
The compound 5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide (CAS No. 887897-93-0) represents a fascinating molecular entity that has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. This heterocyclic compound belongs to the thienopyridine class, characterized by a fused thiophene and pyridine ring system, which is often engineered to enhance binding affinity and selectivity in drug design. The presence of multiple substituents, including tetramethyl groups at specific positions and an amide linkage connected to a 4-methylbenzamido moiety, contributes to its complex pharmacophoric profile.
Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the interactions between this compound and biological targets. The thieno2,3-cpyridine core is known for its ability to engage with various protein binding pockets, particularly those involved in enzyme inhibition and receptor modulation. The tetramethyl substitution pattern not only stabilizes the molecule but also influences its conformational flexibility, which is critical for optimizing drug-like properties such as solubility and metabolic stability. Furthermore, the amide group at the 3-position serves as a key pharmacophore for hydrogen bonding interactions with polar residues in protein active sites.
One of the most compelling aspects of this compound is its potential as a scaffold for developing novel therapeutic agents. The 4-methylbenzamido substituent introduces a rigid aromatic group that can enhance binding specificity by forming π-stacking interactions with aromatic residues in target proteins. This feature has been exploited in the design of small-molecule inhibitors for kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders. Preliminary studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain kinases by modulating their catalytic activity through precise spatial orientation of the functional groups.
The synthesis of 5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide involves multi-step organic transformations that highlight the synthetic versatility of heterocyclic chemistry. Key synthetic strategies include cyclization reactions to form the thienopyridine core followed by functional group manipulations to introduce the desired substituents. Advances in catalytic methods have allowed for more efficient and scalable syntheses of complex heterocycles like this one without compromising purity or yield.
In vitro pharmacological studies have revealed intriguing biological activities associated with this compound. Notably, it has shown inhibitory effects on certain enzymes that play a role in cell proliferation and survival pathways. The tetramethyl groups contribute to steric hindrance that may prevent off-target interactions by confining the molecule within the active site pocket. Additionally, the amide bond provides a hinge region for modulating enzyme conformational changes required for substrate binding and product release.
The potential therapeutic applications of this compound are further underscored by its favorable pharmacokinetic properties observed in preclinical models. Its moderate solubility in both aqueous and organic solvents facilitates formulation into various delivery systems suitable for oral or intravenous administration. Furthermore, preliminary toxicology studies suggest low systemic toxicity at tested doses when evaluated in animal models.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel bioactive molecules like this one. By leveraging large datasets containing experimentally validated bioactivities along with structural information, tetramethyl-substituted thienopyridines are being prioritized as promising candidates for further development due to their structural complexity coupled with known biological relevance.
Future research directions may focus on exploring analogs derived from this scaffold through structure-based drug design approaches or employing fragment-based drug discovery techniques to identify new lead compounds with enhanced potency or selectivity profiles against specific disease-related targets.
The versatility of thieno2,3-cpyridine heterocycles as pharmacophores continues to drive innovation across multiple therapeutic areas including oncology, neurodegenerative diseases,, infectious diseases,, and inflammatory disorders where modulation of protein function is central to disease pathogenesis.
887897-93-0 (5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide) 関連製品
- 52126-13-3(1,2-dichloro-4-(difluoromethyl)benzene)
- 2877654-58-3(4-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-2-(piperidin-1-yl)pyrimidine)
- 1538305-72-4(1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclopropane-1-carboxylic acid)
- 2291028-19-6(methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine)
- 303-53-7(Cyclobenzaprine)
- 1261468-29-4(2-(Chloromethyl)-5-hydroxynaphthalene)
- 1187037-89-3(ethyl 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate)
- 2138121-47-6(3-(2-Tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1898244-86-4(3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid)
- 67738-67-4(3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-oxo-1-butenylhexahydro-5-hydroxy-2H-cyclopentabfuran-2-one)




